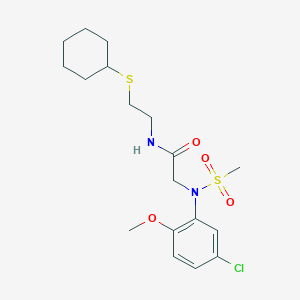![molecular formula C22H14Cl2N2O2S4 B4627920 5-[(Z)-1-(2-CHLOROPHENYL)METHYLIDENE]-3-(2-{5-[(Z)-1-(2-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}ETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B4627920.png)
5-[(Z)-1-(2-CHLOROPHENYL)METHYLIDENE]-3-(2-{5-[(Z)-1-(2-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}ETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE
Overview
Description
5-[(Z)-1-(2-CHLOROPHENYL)METHYLIDENE]-3-(2-{5-[(Z)-1-(2-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}ETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound featuring multiple thiazole rings and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include chlorophenyl derivatives and thiazole precursors. The reaction conditions may involve:
Solvents: Common solvents like dichloromethane or ethanol.
Catalysts: Acid or base catalysts to facilitate the formation of thiazole rings.
Temperature: Reactions may be carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole rings.
Reduction: Reduction reactions could target the carbonyl groups within the thiazole rings.
Substitution: The chlorophenyl groups may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
The major products from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound could have several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving thiazole derivatives.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets. For instance:
Molecular Targets: Enzymes or receptors that recognize thiazole rings.
Pathways: The compound might inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one
- 3-(2-Chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
This compound is unique due to its multiple thiazole rings and chlorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(5Z)-5-[(2-chlorophenyl)methylidene]-3-[2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N2O2S4/c23-15-7-3-1-5-13(15)11-17-19(27)25(21(29)31-17)9-10-26-20(28)18(32-22(26)30)12-14-6-2-4-8-16(14)24/h1-8,11-12H,9-10H2/b17-11-,18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRGUUDHXGDSDQ-WHYMJUELSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCN3C(=O)C(=CC4=CC=CC=C4Cl)SC3=S)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\SC(=S)N(C2=O)CCN3C(=S)S/C(=C\C4=CC=CC=C4Cl)/C3=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N2O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


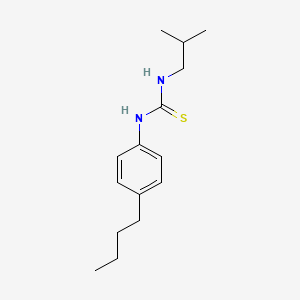
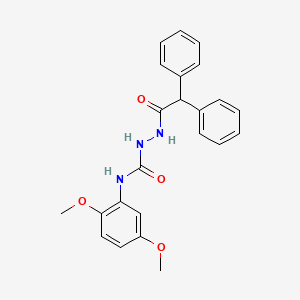
![4-[4-(3-Chlorobenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine](/img/structure/B4627860.png)
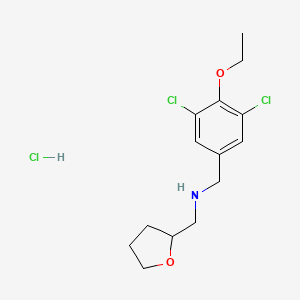
![6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazino)ethyl]-3(2H)-pyridazinone](/img/structure/B4627872.png)
![5-bromo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B4627878.png)
![N-allyl-2-[2-(4-ethylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4627886.png)
![N-isobutyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide](/img/structure/B4627895.png)
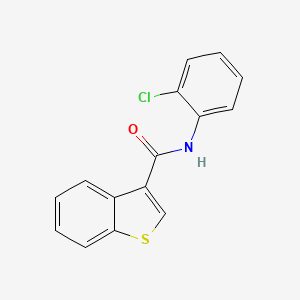
![N-allyl-2-[(4-isopropylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4627904.png)
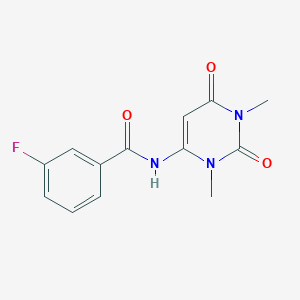
![3-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4627933.png)
![2-chloro-N-{2-[(2-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4627935.png)
